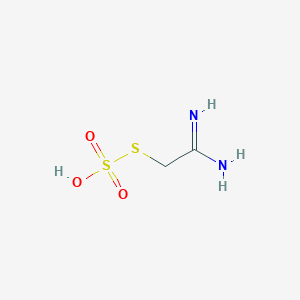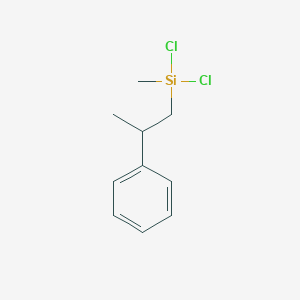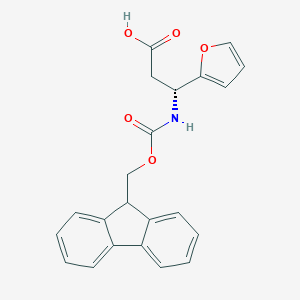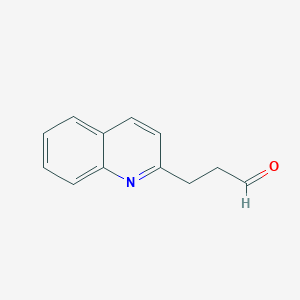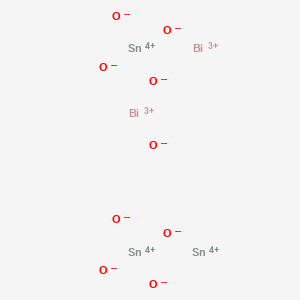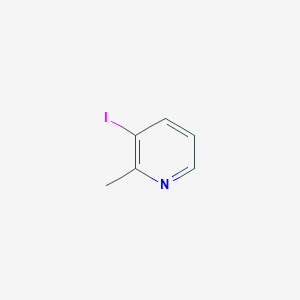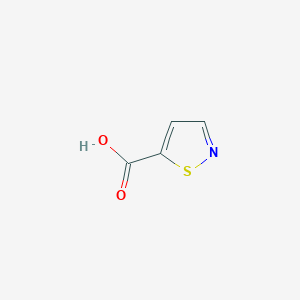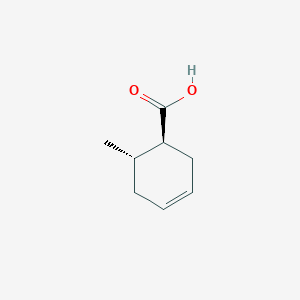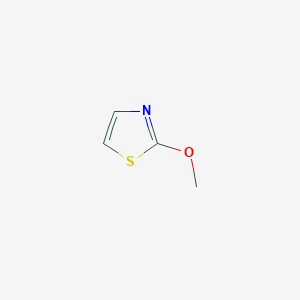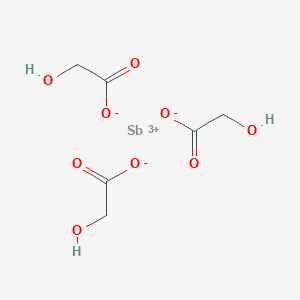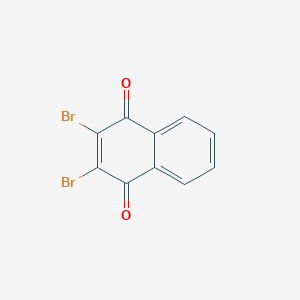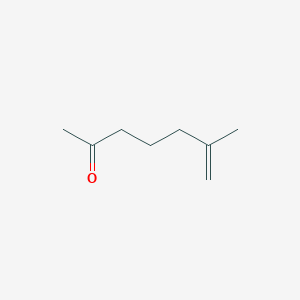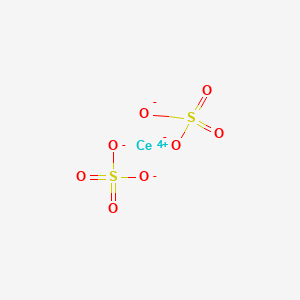![molecular formula C10H9ClN2 B088291 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-96-7](/img/structure/B88291.png)
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
概要
説明
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CPB belongs to the class of benzimidazole derivatives, which have been shown to possess a range of biological activities, including anticancer, antiviral, and antifungal properties.
作用機序
The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, it has been proposed that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to inhibit viral DNA replication. The antifungal activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to disrupt fungal cell membranes.
生化学的および生理学的効果
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess a relatively low toxicity profile, which is an important consideration for the development of new drugs. However, one of the limitations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One area of research is the development of novel formulations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, which could help to elucidate its mechanism of action. In addition, further studies are needed to evaluate the efficacy of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in vivo and to assess its potential as a therapeutic agent for various diseases.
Conclusion
In summary, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possesses a range of biological activities, including anticancer, antiviral, and antifungal properties. The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it has been proposed to involve the inhibition of DNA topoisomerase II and the induction of cell cycle arrest and apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages, including its broad spectrum of biological activity and relatively low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed in future studies.
科学的研究の応用
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
特性
CAS番号 |
10252-96-7 |
|---|---|
製品名 |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-8-9(6-7)13-5-1-2-10(13)12-8/h3-4,6H,1-2,5H2 |
InChIキー |
GHEXJEYYGXUFQC-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
正規SMILES |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
同義語 |
1H-Pyrrolo[1,2-a]benzimidazole,7-chloro-2,3-dihydro-(7CI,8CI,9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

